molecular formula C46H68N2O18 B3117348 Fmoc-PEG12-NHS ester CAS No. 2227246-92-4

Fmoc-PEG12-NHS ester

Cat. No.: B3117348
CAS No.: 2227246-92-4
M. Wt: 937 g/mol
InChI Key: HQKUPHFWWTZASE-UHFFFAOYSA-N
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Description

Fmoc-PEG12-NHS ester is a compound that contains an Fmoc-protected amine and an NHS ester. The PEG spacer in this compound increases its aqueous solubility, making it highly useful in various biochemical applications. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The NHS ester can be used to conjugate with primary and secondary amine-bearing molecules .

Mechanism of Action

Target of Action

Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound’s interaction with its targets leads to the degradation of the target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . Additionally, the compound’s NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Analysis

Biochemical Properties

Fmoc-PEG12-NHS ester plays a crucial role in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, connects these two ligands .

Cellular Effects

The primary cellular effect of this compound is its ability to facilitate the degradation of specific target proteins within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, this compound enables the formation of PROTACs that can selectively degrade target proteins . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound itself does not directly interact with biomolecules or influence gene expression . When used in the synthesis of PROTACs, it enables the PROTACs to bind to both an E3 ubiquitin ligase and a target protein . This binding triggers the ubiquitin-proteasome system, leading to the degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in the synthesis of PROTACs . The stability and degradation of the resulting PROTACs can vary depending on the specific ligands used and the conditions of the experiment .

Dosage Effects in Animal Models

As a linker used in the synthesis of PROTACs, this compound itself does not have dosage effects in animal models . The PROTACs synthesized using this compound can have dosage-dependent effects .

Metabolic Pathways

This compound is not involved in metabolic pathways . Its primary function is to serve as a linker in the synthesis of PROTACs .

Transport and Distribution

As a linker, it is primarily used in the synthesis of PROTACs and does not have known interactions with transporters or binding proteins .

Subcellular Localization

This compound does not have a specific subcellular localization . It is used in the synthesis of PROTACs, which can be localized to various compartments within the cell depending on the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-PEG12-NHS ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for the activation of carboxylic acids .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG12-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amide-linked conjugates when reacting with amines and free amines upon deprotection of the Fmoc group .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-PEG12-NHS ester is used as a linker in solid-phase peptide synthesis (SPPS). It facilitates the attachment of peptides to solid supports, enabling the synthesis of complex peptide sequences .

Biology

In biological research, this compound is used to label proteins and other biomolecules. The NHS ester reacts with primary amines on proteins, allowing for the attachment of various probes and tags .

Medicine

In medicine, this compound is used in the development of drug delivery systems. The PEG spacer enhances the solubility and stability of drug conjugates, improving their pharmacokinetic properties .

Industry

Industrially, this compound is employed in the production of bioconjugates and functionalized surfaces. It is used to modify surfaces with bioactive molecules, enhancing their functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-PEG12-NHS ester is unique due to its combination of an Fmoc-protected amine and an NHS ester, along with a PEG spacer that enhances solubility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKUPHFWWTZASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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